Bmax Reduction: Washout-Resistant Irreversible Binding
FSCPX produces concentration-dependent, irreversible reduction in A1 receptor Bmax without affecting Kd, an effect that persists after extensive washout. This contrasts fundamentally with reversible A1 antagonists such as DPCPX, which exhibit full reversibility upon washout [1]. Preincubation of guinea pig cardiac membranes with 0.1, 1.0, or 3.0 μM FSCPX for 30 min reduced the Bmax of [3H]CPX (a radiolabeled A1 antagonist) binding by 41 ± 10%, 67 ± 6%, and 80 ± 1%, respectively, with no significant change in Kd [1]. In guinea pig forebrain membranes, 0.1 and 1.0 μM FSCPX reduced [3H]CPX binding by 65 ± 5% and 83 ± 2%, respectively [1].
| Evidence Dimension | Receptor binding parameter alteration (Bmax reduction) following 30 min preincubation and washout |
|---|---|
| Target Compound Data | FSCPX: Bmax reduced by 41 ± 10% at 0.1 μM, 67 ± 6% at 1.0 μM, 80 ± 1% at 3.0 μM (cardiac membranes); 65 ± 5% at 0.1 μM, 83 ± 2% at 1.0 μM (forebrain membranes); Kd unchanged |
| Comparator Or Baseline | DPCPX (8-cyclopentyl-1,3-dipropylxanthine): Reversible competitive antagonist; Bmax unchanged, Kd increased (competitive rightward shift), full reversal upon washout |
| Quantified Difference | FSCPX irreversibly reduces receptor number (Bmax ↓) with washout resistance; DPCPX reversibly competes for binding (Bmax unchanged, Kd ↑) with full washout reversibility |
| Conditions | Guinea pig cardiac membrane and forebrain membrane preparations; [3H]CPX radioligand binding assay; 30 min preincubation followed by washout |
Why This Matters
Procurement of FSCPX over reversible A1 antagonists is mandatory for experimental designs requiring sustained receptor inactivation following washout, tissue transfer, or extended post-treatment observation periods.
- [1] Srinivas M, Shryock JC, Dennis DM, Baker SP, Belardinelli L. A novel irreversible antagonist of the A1-adenosine receptor. 1996. View Source
